molecular formula C11H9N5O2S B5810217 N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide

N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide

Cat. No.: B5810217
M. Wt: 275.29 g/mol
InChI Key: YOVMPXJYWKQYMP-UHFFFAOYSA-N
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Description

N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide is a heterocyclic compound that combines the structural features of quinoline and triazole. . The presence of both quinoline and triazole moieties in its structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide typically involves the reaction of quinoline derivatives with triazole precursors. One common method is the cyclization of quinoline-8-sulfonyl chloride with 1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits the InhA enzyme, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . Additionally, the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors enhances its biological activity .

Comparison with Similar Compounds

Uniqueness: N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide is unique due to the combination of quinoline and triazole moieties, which provides a versatile scaffold for drug development.

Properties

IUPAC Name

N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c17-19(18,15-16-7-13-14-8-16)10-5-1-3-9-4-2-6-12-11(9)10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVMPXJYWKQYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NN3C=NN=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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